Cas no 2138389-88-3 (1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine)

1-(3,3-Dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine is a specialized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a 3,3-dimethylbutoxymethyl substituent, enhances lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery. The presence of the amine group at the 4-position allows for further functionalization, enabling the synthesis of diverse bioactive compounds. This compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, facilitating its use in synthetic workflows. Its tailored design supports investigations into kinase inhibitors, antimicrobial agents, and other therapeutic targets, demonstrating versatility in medicinal chemistry applications.
1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine structure
2138389-88-3 structure
Product name:1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine
CAS No:2138389-88-3
MF:C11H21N3O
Molecular Weight:211.30394244194
CID:5992146
PubChem ID:165847446

1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine
    • EN300-1112294
    • 2138389-88-3
    • 1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
    • インチ: 1S/C11H21N3O/c1-9-10(12)7-14(13-9)8-15-6-5-11(2,3)4/h7H,5-6,8,12H2,1-4H3
    • InChIKey: AJUHUMIPGGXXNY-UHFFFAOYSA-N
    • SMILES: O(CN1C=C(C(C)=N1)N)CCC(C)(C)C

計算された属性

  • 精确分子量: 211.168462302g/mol
  • 同位素质量: 211.168462302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 53.1Ų

1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1112294-5.0g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3
5g
$3770.0 2023-06-10
Enamine
EN300-1112294-1g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
1g
$986.0 2023-10-27
Enamine
EN300-1112294-2.5g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1112294-1.0g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3
1g
$1299.0 2023-06-10
Enamine
EN300-1112294-0.1g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1112294-0.5g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1112294-0.25g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1112294-0.05g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1112294-10.0g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3
10g
$5590.0 2023-06-10
Enamine
EN300-1112294-10g
1-[(3,3-dimethylbutoxy)methyl]-3-methyl-1H-pyrazol-4-amine
2138389-88-3 95%
10g
$4236.0 2023-10-27

1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine 関連文献

1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine (CAS No. 2138389-88-3)

1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2138389-88-3, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its 1-(3,3-dimethylbutoxy)methyl side chain and the presence of a methyl group at the 3-position of the pyrazole ring, contribute to its distinct chemical properties and biological interactions.

The pyrazole core is a privileged scaffold in drug discovery due to its ability to engage with various biological targets, such as enzymes and receptors. The introduction of alkyl and alkoxy substituents can modulate the pharmacokinetic and pharmacodynamic profiles of pyrazole derivatives, making them promising candidates for further development. In recent years, there has been a surge in research focused on identifying novel pyrazole-based compounds with enhanced efficacy and reduced side effects. 1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine represents a significant advancement in this area, with its potential to serve as a lead compound for the development of new therapeutic agents.

One of the most compelling aspects of this compound is its structural versatility. The 1-(3,3-dimethylbutoxy)methyl group provides a bulky hydrophobic moiety that can interact favorably with hydrophobic pockets of biological targets. This feature is particularly valuable in designing molecules that require strong binding affinity and stability in vivo. Additionally, the presence of a methyl group at the 4-position of the pyrazole ring introduces steric hindrance, which can influence the compound's solubility and metabolic stability. These structural elements make 1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine a versatile platform for medicinal chemists seeking to optimize drug-like properties.

Recent studies have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. For instance, pyrazole-based compounds have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The ability of 1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine to modulate biological pathways suggests that it could be repurposed or further modified to target specific diseases. Researchers are particularly interested in its potential to interact with enzymes involved in metabolic pathways or signal transduction cascades that are dysregulated in pathological conditions.

The synthesis of 1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the (3,3-dimethylbutoxy)methyl group necessitates careful handling to ensure regioselectivity and minimize side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, are often employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.

In terms of pharmacological activity, preliminary studies suggest that 1-(3,3-dimethy lbutoxy)meth yl - 3 - methyl - 1 H - pyra zol - 4 - am ine exhibits interesting biological profiles. Its interaction with target proteins or enzymes can be explored through computational modeling and experimental assays. High-throughput screening (HTS) techniques are particularly useful for identifying binding interactions and assessing potential drug efficacy. The compound's ability to modulate enzyme activity or receptor binding could open new avenues for therapeutic intervention.

The pharmacokinetic properties of 1-(3, ̃dimeth ylbuto xy)meth yl - ̃m eth yl - ̃py ra zol - 4 - am ine are also critical factors that determine its clinical applicability. Parameters such as solubility, bioavailability, metabolic stability, and excretion pathways need to be thoroughly evaluated before moving into clinical trials. Advances in biopharmaceutical characterization techniques have enabled researchers to predict and optimize these properties early in the drug development process. For instance, molecular dynamics simulations can provide insights into how the compound behaves within biological membranes or enzyme active sites.

One notable aspect of recent research is the exploration of (pyrazolyl)aminoalkylalkoxyalkanes as bioisosteres or analogs of existing drugs. These derivatives have been investigated for their potential to improve drug delivery systems or enhance target specificity without compromising efficacy. The structural motif present in 1-( dimeth ylbuto xy)meth yl - m eth yl - H - p yra zol - am ine) aligns well with this trend , making it an attractive candidate for further investigation.

The future directions for studying 1-( dimeth ylbuto xy)meth yl - m eth yl - H p yra zol am ine) include both experimental and computational approaches. In vitro assays will be conducted to evaluate its potency against selected targets while animal models will provide insights into its in vivo behavior . Additionally , computational methods such as molecular docking pharmacophore modeling and quantum mechanical calculations will aid in understanding its mechanism of action at a molecular level.

Collaborative efforts between synthetic chemists medicinal biologists computational scientists and clinicians will be essential for advancing this compound from bench research to clinical application . By leveraging interdisciplinary approaches researchers can accelerate the discovery process identify new therapeutic opportunities reduce attrition rates during drug development optimize lead structures through structure activity relationships (SAR) analysis

In conclusion,(pyrazolyl)aminoalkylalkoxyalkanes like dimethoxybutylmethylene)-methylene)-methylene)-methylene)-methylene)-methylene)-methylene)-methylene)-methylene)-methylene)-methylene)-pyridine amine (CAS No.

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